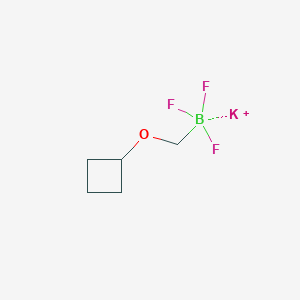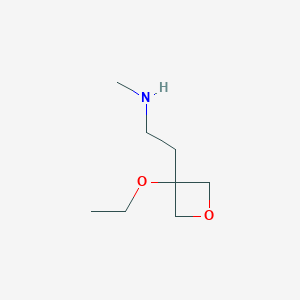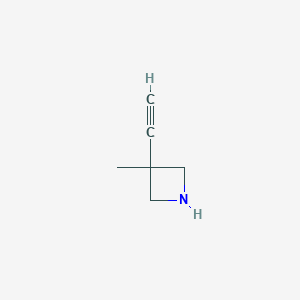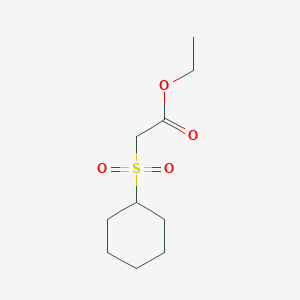
5-(4-Methylstyryl)-2-nitrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylstyryl)-2-nitrooxazole is an organic compound that belongs to the class of nitrooxazoles. This compound is characterized by the presence of a nitro group attached to an oxazole ring, which is further substituted with a 4-methylstyryl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylstyryl)-2-nitrooxazole typically involves the reaction of 4-methylstyrene with 2-nitrooxazole under specific conditions. One common method is the use of a palladium-catalyzed Heck reaction, where 4-methylstyrene and 2-nitrooxazole are reacted in the presence of a palladium catalyst, base, and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate industrial requirements, ensuring efficient production while maintaining the purity and quality of the compound. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methylstyryl)-2-nitrooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions where the nitro group or the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-Methylstyryl)-2-aminooxazole, while oxidation can produce different oxidation states of the nitro group.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylstyryl)-2-nitrooxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-(4-Methylstyryl)-2-nitrooxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2-nitrooxazole: Similar structure but with a phenyl group instead of a 4-methylstyryl group.
5-(4-Methylphenyl)-2-nitrooxazole: Similar structure but with a 4-methylphenyl group instead of a 4-methylstyryl group.
Uniqueness
5-(4-Methylstyryl)-2-nitrooxazole is unique due to the presence of the 4-methylstyryl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
5-[(E)-2-(4-methylphenyl)ethenyl]-2-nitro-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-8-13-12(17-11)14(15)16/h2-8H,1H3/b7-6+ |
InChI-Schlüssel |
XLPJLSPRSNIGNV-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C2=CN=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CN=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


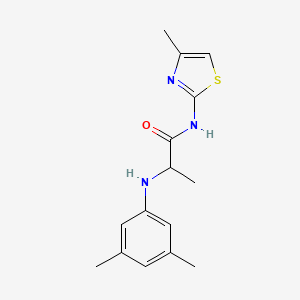
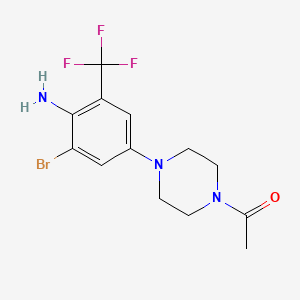

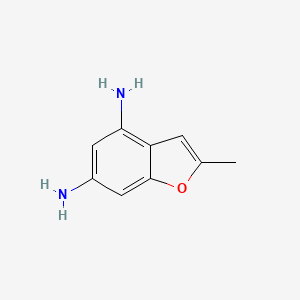
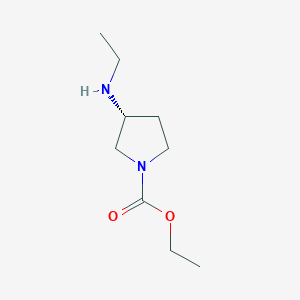
![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
